molecular formula C11H20ClN3O3 B1521307 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1172442-08-8

1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1521307
CAS No.: 1172442-08-8
M. Wt: 277.75 g/mol
InChI Key: ORLKMTZQYMRLOX-UHFFFAOYSA-N
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Description

1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H19N3O3·HCl. It is a derivative of piperidine and piperazine, two heterocyclic amines commonly used in medicinal chemistry. This compound is often utilized in the synthesis of various pharmaceuticals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of Piperidine-3-carboxylic Acid: This can be achieved through the hydrogenation of pyridine-3-carboxylic acid.

    Coupling with Piperazine: The piperidine-3-carboxylic acid is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: N-oxides of the piperazine or piperidine rings.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

  • 1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride
  • 1-(Piperazine-1-carbonyl)piperidine-2-carboxylic acid hydrochloride

Comparison: 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride is unique due to the position of the carboxylic acid group on the piperidine ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, the 3-carboxylic acid derivative may exhibit different binding affinities and selectivities compared to the 2- or 4-carboxylic acid derivatives, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

1-(piperazine-1-carbonyl)piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3.ClH/c15-10(16)9-2-1-5-14(8-9)11(17)13-6-3-12-4-7-13;/h9,12H,1-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLKMTZQYMRLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N2CCNCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride
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1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride
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1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride
Reactant of Route 4
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride
Reactant of Route 5
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride
Reactant of Route 6
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride

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